N-(2,5-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-22-16(15-6-4-5-9-21-15)11-20(23-13)28-12-19(25)24-17-10-14(26-2)7-8-18(17)27-3/h4-11H,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVFQHCOPBGNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, referred to as Epirimil in some studies, has garnered attention for its diverse biological activities, particularly in the realm of anticonvulsant properties. This article delves into its biological activity based on various research findings, including in silico studies, pharmacological assessments, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 382.44 g/mol. Its structure features a thioacetamide linkage and a pyrimidine moiety that plays a crucial role in its biological interactions.
Anticonvulsant Activity
Case Studies and Research Findings:
- In Vivo Studies : Research conducted by Severina et al. demonstrated that Epirimil exhibits significant anticonvulsant activity in animal models. The study indicated that the compound effectively reduced seizure frequency in MES (maximal electroshock seizure) models, suggesting its potential utility in treating epilepsy . The effective dose (ED50) and toxic dose (TD50) were calculated, revealing a favorable protective index, which indicates a low toxicity profile relative to its efficacy.
- Mechanism of Action : The anticonvulsant properties are attributed to a multifactorial mechanism involving modulation of neurotransmitter systems and ion channels. The presence of the pyrimidine ring is believed to enhance binding affinity to GABA receptors, which are critical in seizure modulation .
- Pharmacokinetics : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that Epirimil has favorable pharmacokinetic properties. It shows high gastrointestinal absorption and is predicted to cross the blood-brain barrier (BBB), making it suitable for central nervous system (CNS) applications .
Comparative Biological Activity
To provide a clearer understanding of Epirimil's biological activity compared to related compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Anticonvulsant Activity | Toxicity Profile | BBB Penetration |
|---|---|---|---|---|
| Epirimil | C19H22N4O2S | Significant | Low (Class IV) | Yes |
| Compound A | C18H20N4O3 | Moderate | Moderate (Class III) | Yes |
| Compound B | C20H24N4O2 | High | High (Class II) | No |
Additional Pharmacological Properties
- Toxicity Studies : Toxicological assessments have classified Epirimil as a low toxic substance (Class IV), indicating minimal adverse effects at therapeutic doses. Behavioral tests showed no significant impact on anxiety levels or psycho-emotional activity in treated animals .
- Drug-Likeness and Bioavailability : The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Its log P value indicates moderate lipophilicity, which is essential for drug absorption .
- Potential Therapeutic Applications : Beyond its anticonvulsant effects, there is ongoing research into other therapeutic applications of Epirimil, including anti-inflammatory and analgesic properties due to its ability to modulate various signaling pathways involved in pain perception and inflammation .
Scientific Research Applications
Research indicates that N-(2,5-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide exhibits various biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may have selective cytotoxic effects on cancer cell lines. For instance, derivatives of similar structures have shown promising results against human cancer cells, indicating the potential for developing targeted cancer therapies.
- Case Study : A study demonstrated that modifications in the compound's structure enhanced its cytotoxicity against breast cancer cells (MCF-7), attributed to its ability to induce apoptosis and disrupt cell cycle progression.
-
Antimicrobial Properties :
- The thioether linkage in the compound suggests potential antimicrobial activity. Compounds with similar features have been reported to exhibit significant efficacy against various bacterial and fungal pathogens.
- Research Findings : In vitro assays indicated that related compounds demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, suggesting mechanisms involving disruption of microbial cell membranes.
-
Neuropharmacological Effects :
- The presence of pyridine and pyrimidine moieties hints at possible neuroactive properties. Early investigations suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for mood disorders or neurodegenerative diseases.
- Experimental Evidence : Related compounds have shown modulation of serotonin and dopamine pathways in animal models, indicating potential for treating conditions such as depression or anxiety.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its 2,5-dimethoxyphenyl and pyridin-2-yl substituents, which distinguish it from other pyrimidine derivatives. Below is a detailed comparison with structurally related compounds:
Substitution Patterns
- N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil): Differs in the position of methoxy groups (3,4 vs. 2,5 on the phenyl ring). This positional isomerism may influence receptor binding and solubility.
- N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Patent EP3348550A1): Replaces the pyridinylpyrimidine core with a benzothiazole group.
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate :
Features a thietan-3-yloxy group instead of the pyridinyl-thioacetamide chain. The thietan ring may enhance lipophilicity but reduce aqueous solubility compared to the target compound’s pyridinyl moiety .
Crystallographic and Conformational Insights
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Structural studies reveal intramolecular N–H⋯N hydrogen bonding and C–H⋯π interactions that stabilize its crystal lattice.
Pharmacokinetic and ADMET Profile Comparison
Computational ADMET analysis for Epirimil (Table 1) provides a proxy for evaluating the target compound:
Key observations:
- The 2,5-dimethoxyphenyl group may enhance metabolic stability compared to halogenated analogs (e.g., CF₃ in ), which are prone to cytochrome P450 interactions.
- The pyridinylpyrimidine core in the target compound likely improves water solubility relative to benzothiazole-based derivatives .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
*Inferred from structural analogs.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
The synthesis requires precise control of:
- Temperature : Elevated temperatures (80–120°C) are often needed for thiourea coupling or pyrimidine alkylation steps, but must be balanced to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving thioacetamide intermediates, while dichloromethane or THF may be used for acylation .
- Reaction time : Intermediate steps (e.g., nitro group reduction or thioether formation) often require 12–24 hours under reflux .
- Stoichiometry : A 2.6–2.8 molar excess of sodium methylate or similar bases ensures complete deprotonation in pyrimidine alkylation .
Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (>95%) and NMR spectroscopy .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the 2,5-dimethoxyphenyl group (δ 3.7–3.9 ppm for OCH3), pyridinyl protons (δ 7.5–8.5 ppm), and pyrimidine-thioacetamide backbone (δ 4.3–4.5 ppm for SCH2) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm deviation from theoretical mass .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding patterns, particularly for pyrimidine-pyridine interactions .
Note : Cross-validate using IR spectroscopy to detect characteristic amide C=O stretches (~1650 cm⁻¹) and thioether S-C (~700 cm⁻¹) .
Advanced: How can conflicting reports about the compound’s biological activity (e.g., cytotoxicity vs. inactivity) be systematically addressed?
Methodological Answer:
- Standardized assays : Replicate studies under identical conditions (e.g., cell line, incubation time, concentration range) to isolate variables. For example, use MTT assays on HepG2 cells with 24–72 hr exposure .
- Structural analogs : Compare bioactivity of derivatives (e.g., replacing 2-methylpyrimidinyl with 6-ethyl groups) to identify critical pharmacophores .
- Solubility controls : Ensure consistent DMSO concentration (<0.1%) to avoid solvent-induced artifacts .
- Target validation : Use SPR or ITC to quantify binding affinity to proposed targets (e.g., kinase enzymes) and correlate with cellular activity .
Advanced: What mechanistic approaches elucidate the compound’s interaction with biological targets like enzymes or nucleic acids?
Methodological Answer:
- Docking simulations : Model interactions using PyMOL or AutoDock, focusing on the pyridinyl-pyrimidine core’s fit into ATP-binding pockets .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish hydrophobic (e.g., pyridinyl) vs. hydrogen-bonding (amide, methoxy) contributions .
- Fluorescence quenching : Track changes in tryptophan emission (e.g., in serum albumin) to infer binding constants and conformational shifts .
- Mutagenesis studies : Engineer target proteins with alanine substitutions at predicted interaction sites (e.g., kinase catalytic domains) to validate binding hypotheses .
Basic: What reaction mechanisms govern the thioacetamide and pyrimidine functionalization steps in this compound’s synthesis?
Methodological Answer:
- Thioether formation : The pyrimidin-4-ylthio group is introduced via nucleophilic substitution, where a thiolate anion (from NaSH or thiourea) displaces a leaving group (e.g., Cl) on the pyrimidine ring .
- Acylation : React the amine group of 2,5-dimethoxyaniline with 2-chloroacetyl chloride in the presence of triethylamine to form the acetamide linkage .
- Pyridine coupling : Suzuki-Miyaura cross-coupling may attach the pyridin-2-yl group to the pyrimidine ring using Pd catalysts and boronic acid precursors .
Key optimization : Use anhydrous conditions and inert gas (N2/Ar) to prevent oxidation of thiol intermediates .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency or selectivity?
Methodological Answer:
- Core modifications : Replace the 2-methylpyrimidinyl group with bulkier substituents (e.g., 6-ethyl) to assess steric effects on target binding .
- Substituent scanning : Systematically vary methoxy positions on the phenyl ring (e.g., 2,4- vs. 2,5-dimethoxy) to optimize electron-donating effects and π-π stacking .
- Bioisosteric replacement : Substitute the thioacetamide sulfur with sulfoxide/sulfone groups to modulate redox stability and hydrogen-bonding capacity .
- Pharmacokinetic profiling : Assess logP (via HPLC) and metabolic stability (using liver microsomes) to prioritize derivatives with balanced solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
